1,2,3,6,7,9-Hexachlorodibenzofuran

Description

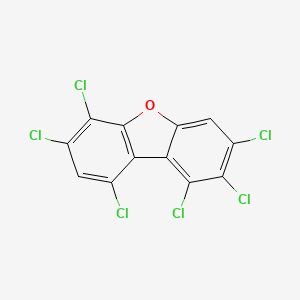

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,7,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-4(14)10(17)12-7(3)8-6(19-12)2-5(15)9(16)11(8)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVOLXQREJNTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075275 | |

| Record name | Dibenzofuran, 1,2,3,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92341-06-5 | |

| Record name | 1,2,3,6,7,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2905HYX9ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Transport Dynamics of Hexachlorodibenzofurans

Occurrence Across Environmental Compartments

1,2,3,6,7,9-Hexachlorodibenzofuran, along with other PCDFs, has been detected in various environmental matrices, indicating its widespread distribution.

This compound is found in smoke emissions. ca.govca.gov These compounds are byproducts of chemical synthesis and incineration processes. ca.govca.govisotope.com For instance, another hexachlorodibenzofuran congener, 1,2,3,4,7,8-HxCDF, has been detected in the air near municipal waste incinerators. caymanchem.com

PCDFs are known to contaminate aquatic systems. caymanchem.com Due to their low water solubility, they tend to adsorb to suspended particulate matter in the water column, which eventually settles and accumulates in sediments. who.int For example, the congener 1,2,3,4,7,8-Hexachlorodibenzofuran has been found in freshwater fish. caymanchem.comcaymanchem.com This indicates that these compounds can enter the aquatic food chain.

Soil contamination with PCDFs is a significant concern, particularly near industrial sources. Research has identified the presence of various hexachlorodibenzofuran congeners in soil. For example, 1,2,3,4,6,7,8-Heptachlorodibenzofuran and other PCDFs have established ecological indicator soil concentrations to protect terrestrial life. ornl.gov The congener 2,3,4,6,7,8-Hexachlorodibenzofuran has been found in the soil near municipal waste incinerators. caymanchem.com

The following table displays data on the concentration of various hexachlorodibenzofuran congeners found in industrial soil samples.

Table 1: Concentration of Hexachlorodibenzofuran Congeners in Industrial Soil (ng/g)

| Compound | Concentration (ng/g) |

|---|---|

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 212 - 46,000 |

Source: EPA OSC Response epaosc.org

Long-Range Environmental Transport and Global Dissemination

The chemical stability and semi-volatile nature of hexachlorodibenzofurans facilitate their long-range transport in the atmosphere. who.int Once released into the air, they can be carried over vast distances before being deposited in remote areas, far from their original sources. This global dissemination leads to the presence of these compounds in ecosystems worldwide, including those with no local sources of contamination.

Partitioning and Sorption Behavior in Environmental Media

The environmental fate of this compound is heavily influenced by its partitioning and sorption characteristics. With a high octanol-water partition coefficient (Log Kow), this compound exhibits strong lipophilicity, meaning it has a greater affinity for organic matter than for water. nih.govnih.govepa.gov

This property dictates its behavior in the environment:

In soil and sediment: It strongly binds to the organic carbon fraction, leading to its accumulation in these compartments. epa.gov

In water: Its low water solubility and high Log Kow mean that it will preferentially move from the water column to the sediment. who.int

The following table provides the predicted XLogP3 values for various hexachlorodibenzofuran congeners, which is an estimate of the octanol-water partition coefficient. A higher value indicates a greater tendency to partition into organic phases.

Table 2: Predicted XLogP3 Values for Hexachlorodibenzofuran Congeners

| Compound | Predicted XLogP3 |

|---|---|

| 1,2,3,4,7,9-Hexachlorodibenzofuran | 7.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 6.9 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 7.4 |

Source: PubChem nih.govnih.govnih.govuni.lu

Table of Compounds

| Compound Name |

|---|

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran |

| 1,2,3,4,7,8-Hexachlorodibenzofuran |

| 1,2,3,4,7,9-Hexachlorodibenzofuran |

| 1,2,3,6,7,8-Hexachlorodibenzofuran |

| This compound |

| 1,2,3,7,8,9-Hexachlorodibenzofuran |

| 1,2,4,6,7,9-Hexachlorodibenzofuran |

| 2,3,4,6,7,8-Hexachlorodibenzofuran |

Bioaccumulation and Biomagnification in Ecosystems

Mechanisms of Bioaccumulation in Biota

Bioaccumulation describes the process where the concentration of a substance builds up in an organism from all environmental sources, including water, food, and sediment. This occurs when the rate of uptake exceeds the rate of elimination through metabolic processes or excretion.

Organisms can absorb HxCDFs and other PCDFs through various pathways. Aquatic life, such as fish and invertebrates, can absorb these compounds directly from contaminated water passing over their gills. However, due to the low water solubility of highly chlorinated compounds like HxCDFs, the primary route of uptake is often through the ingestion of contaminated food and sediment. isotope.com

Polychaete worms, for example, living in contaminated sediments, can accumulate significant levels of PCDFs. Studies on the nereidid polychaete Hediste diversicolor in contaminated estuaries have shown accumulation of various PCDF congeners. While specific data for 1,2,3,6,7,9-HxCDF is absent, research on related isomers like 1,2,3,4,7,8-HxCDF and 1,2,3,6,7,8-HxCDF revealed significant correlations between their concentrations in sediment and in the polychaetes, indicating uptake from this environmental compartment. frontiersin.org Similarly, laboratory studies have demonstrated that organisms like juvenile lobsters (Homarus americanus) accumulate PCDDs and PCDFs from both contaminated sediment and their food source (polychaetes). osti.gov

Once absorbed, the lipophilic nature of HxCDFs causes them to be stored in fatty tissues, such as adipose tissue and the liver. nih.gov The persistence of these compounds is due to their resistance to metabolic breakdown. Organisms lack efficient enzymatic pathways to degrade these highly chlorinated structures. This slow elimination, combined with continuous environmental exposure, leads to a gradual buildup over the organism's lifespan. nih.gov

Research on various animal species has consistently shown that tissues with higher lipid content contain higher concentrations of PCDF congeners. For instance, in a study of common cormorants, the concentration of PCDFs was found to be significantly higher in the liver, a lipid-rich organ, compared to other tissues. ynu.ac.jp A laboratory food chain study similarly found that the hepatopancreas of lobsters, which has a high lipid content, accumulated greater concentrations of PCDFs than muscle tissue. osti.gov

Trophic Transfer and Biomagnification Through Food Chains

Biomagnification is the incremental increase in the concentration of a contaminant at successively higher levels in a food chain. ca.gov As smaller organisms are consumed by larger ones, the accumulated burden of persistent compounds like HxCDFs is transferred and becomes more concentrated.

This process is well-documented for the PCDF class. A simplified food chain might begin with phytoplankton absorbing the chemicals from the water. nih.gov These are then eaten by zooplankton, which are in turn consumed by small fish. At each step, the concentration of the PCDF increases. A study of the food web in Lake Shinji, Japan, detected PCDFs in waterfowl and their prey, including fish and bivalves, demonstrating the movement of these compounds through the ecosystem. nih.gov

The biomagnification potential can be quantified using the Biomagnification Factor (BMF), which is the ratio of the chemical's concentration in a predator to its concentration in the prey. Research on common cormorants from Japan provides a clear example of this phenomenon, with specific HxCDF congeners showing significant biomagnification from their fish diet to their tissues.

Below is a data table illustrating the biomagnification of several PCDF congeners in common cormorants from Tokyo Bay, Japan. Note the absence of data for the 1,2,3,6,7,9-HxCDF isomer.

| PCDF Congener | Mean Concentration in Fish (pg/g fat) | Mean Concentration in Cormorant Liver (pg/g fat) | Biomagnification Factor (BMF) (Liver/Fish) |

|---|---|---|---|

| 2,3,7,8-TCDF | 44 | 1500 | 34 |

| 1,2,3,7,8-PeCDF | 18 | 1200 | 67 |

| 2,3,4,7,8-PeCDF | 68 | 8100 | 120 |

| 1,2,3,4,7,8-HxCDF | 7.7 | 1100 | 140 |

| 1,2,3,6,7,8-HxCDF | 4.5 | 1600 | 360 |

| 2,3,4,6,7,8-HxCDF | 1.5 | 260 | 170 |

| 1,2,3,7,8,9-HxCDF | 0.3 | 63 | 210 |

Data adapted from a study on common cormorants in Tokyo Bay, Japan. The table demonstrates the increase in concentration of various PCDF congeners from prey (fish) to predator (cormorant liver). ynu.ac.jp

Congener-Specific Bioaccumulation and Biomagnification Patterns

Not all PCDF congeners behave identically in the environment. The specific arrangement of chlorine atoms on the dibenzofuran (B1670420) structure influences their physical and chemical properties, leading to different patterns of accumulation and magnification. frontiersin.org

Generally, congeners with chlorine atoms at the 2, 3, 7, and 8 positions are considered the most persistent and toxic. nih.govnih.gov Studies have shown that these specific congeners are often preferentially retained in organisms. nih.gov For example, research on common cormorants found that 1,2,3,6,7,8-HxCDF and 2,3,4,7,8-PeCDF appear to biomagnify to a greater extent than other isomers. ynu.ac.jp In contrast, the most highly chlorinated congeners, such as octachlorodibenzofuran (OCDF), tend to have lower bioaccumulation and biomagnification factors, possibly due to their larger molecular size which may hinder uptake across biological membranes. frontiersin.orgynu.ac.jp

The lack of detectable levels or specific research on 1,2,3,6,7,9-Hexachlorodibenzofuran in bioaccumulation studies suggests that it may be produced in smaller quantities as an environmental contaminant, be less persistent, or be more readily metabolized than other HxCDF isomers that are more frequently reported, such as 1,2,3,6,7,8-HxCDF and 1,2,3,4,7,8-HxCDF. frontiersin.orgosti.govynu.ac.jp

Ecotoxicological Considerations in Non Human Organisms

Impact on Aquatic Ecosystems and Organisms

1,2,3,6,7,9-Hexachlorodibenzofuran (1,2,3,6,7,9-HCDF) is a persistent organic pollutant that poses a significant threat to aquatic ecosystems. Due to its lipophilic (fat-seeking) nature and resistance to degradation, it readily bioaccumulates in aquatic organisms. ontosight.aiisotope.com This process involves the absorption and concentration of the chemical from the surrounding water and sediment into the tissues of organisms. As it moves up the food chain, its concentration increases in a process known as biomagnification.

Research has shown that polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,7,9-HCDF, can be found in various aquatic species. epa.gov Once in the aquatic environment, these compounds can adsorb to sediment and be taken up by benthic invertebrates, which are then consumed by fish. This leads to the accumulation of these toxic compounds in fish tissues. nih.govca.gov The presence of 1,2,3,6,7,9-HCDF and other PCDFs in fish has been documented in various studies. epa.gov

The toxic effects of 1,2,3,6,7,9-HCDF and other PCDFs in aquatic organisms are primarily mediated through the aryl hydrocarbon receptor (AhR). nih.govnih.gov Binding to this receptor can lead to a range of adverse effects, including developmental and reproductive toxicity, immune suppression, and wasting syndrome. nih.gov In fish, exposure to dioxin-like compounds, a category that includes 1,2,3,6,7,9-HCDF, has been linked to early life stage mortality, deformities, and reduced reproductive success. usask.ca

Table 1: Documented Ecotoxicological Effects of PCDFs in Aquatic Environments

| Impact Studied | Organism Type | Observed Effects |

|---|---|---|

| Bioaccumulation | Fish, Benthic Invertebrates | Accumulation in fatty tissues, with concentrations increasing at higher trophic levels. nih.govca.gov |

| Biomagnification | Aquatic Food Chain | Increasing concentration of PCDFs in predators. |

| Toxicity | Fish | Early life stage mortality, developmental deformities, reduced reproductive success. usask.ca |

| Mechanism of Action | Various Aquatic Species | Mediated through the aryl hydrocarbon receptor (AhR), leading to a cascade of toxic responses. nih.govnih.gov |

Effects on Terrestrial Wildlife and Avian Species

The impact of 1,2,3,6,7,9-HCDF extends to terrestrial wildlife and avian species, primarily through the consumption of contaminated aquatic organisms. As predators at the top of the food chain, fish-eating birds and mammals are particularly vulnerable to the biomagnification of this compound.

In avian species, exposure to dioxin-like compounds, including PCDFs, has been associated with a variety of adverse effects. These include reproductive impairment, such as reduced hatching success and eggshell thinning, as well as developmental abnormalities in chicks. nm.gov Immunotoxicity is another significant concern, as exposure can suppress the immune system, making birds more susceptible to diseases. nih.gov

For terrestrial wildlife that preys on aquatic life, such as mink and otters, the risks are similar. The accumulation of 1,2,3,6,7,9-HCDF in their bodies can lead to reproductive failure, developmental problems in offspring, and a weakened immune system. usask.ca The persistence of this compound in the environment means that these effects can be long-lasting and impact populations over multiple generations.

Table 2: Documented Ecotoxicological Effects of PCDFs on Terrestrial and Avian Species

| Impact Studied | Organism Type | Observed Effects |

|---|---|---|

| Reproductive Toxicity | Avian Species | Reduced hatching success, eggshell thinning. nm.gov |

| Developmental Toxicity | Avian Species | Abnormalities in chicks. nm.gov |

| Immunotoxicity | Avian Species | Suppression of the immune system. nih.gov |

| Reproductive Toxicity | Terrestrial Wildlife (e.g., mink, otters) | Reproductive failure. usask.ca |

| Developmental Toxicity | Terrestrial Wildlife (e.g., mink, otters) | Developmental problems in offspring. usask.ca |

Assessment of Ecological Risk Using Toxic Equivalency Factors (TEFs)

Due to the complexity of environmental mixtures of dioxin-like compounds, a method called the Toxic Equivalency (TEQ) approach is used to assess their combined risk. epa.govnih.gov This approach utilizes Toxic Equivalency Factors (TEFs), which express the toxicity of an individual compound relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. epa.govenv.go.jp

The World Health Organization (WHO) has established consensus TEF values for various PCDDs, PCDFs, and dioxin-like PCBs for mammals, fish, and birds. nih.gov For 1,2,3,6,7,8-Hexachlorodibenzofuran, a closely related isomer, the WHO has assigned a TEF of 0.1 for mammals, birds, and fish. env.go.jpnih.gov While a specific TEF for the 1,2,3,6,7,9-HCDF isomer is not always listed separately, the value for the hexachlorodibenzofuran group gives an indication of its high relative toxicity.

The TEQ for a mixture is calculated by multiplying the concentration of each compound by its respective TEF and then summing the results. epa.gov This provides a single value that represents the total TCDD-like toxicity of the mixture, which can then be used in ecological risk assessments to evaluate the potential for adverse effects on wildlife populations. ca.govnavy.mil This methodology is a crucial tool for environmental managers and regulators in understanding and mitigating the risks posed by these persistent and toxic chemicals. ca.govornl.gov

Table 3: WHO 1998 Toxic Equivalency Factors (TEFs) for select Hexachlorodibenzofurans (HxCDFs)

| Compound | Mammalian TEF | Avian TEF | Fish TEF |

|---|---|---|---|

| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |

Table 4: Chemical Compounds Mentioned

| Abbreviation | Full Chemical Name |

|---|---|

| 1,2,3,6,7,9-HCDF | This compound |

| PCDFs | Polychlorinated dibenzofurans |

| TCDD | 2,3,7,8-tetrachlorodibenzo-p-dioxin |

| PCDDs | Polychlorinated dibenzo-p-dioxins |

| PCBs | Polychlorinated biphenyls |

| 1,2,3,6,7,8-HxCDF | 1,2,3,6,7,8-Hexachlorodibenzofuran |

| 1,2,3,4,7,8-HxCDF | 1,2,3,4,7,8-Hexachlorodibenzofuran |

| 1,2,3,7,8,9-HxCDF | 1,2,3,7,8,9-Hexachlorodibenzofuran |

| 2,3,4,6,7,8-HxCDF | 2,3,4,6,7,8-Hexachlorodibenzofuran |

Analytical Methodologies for Environmental Monitoring and Quantification

Advanced Chromatographic and Spectrometric Techniques

The analysis of 1,2,3,6,7,9-Hexachlorodibenzofuran is dominated by the coupling of high-resolution gas chromatography with advanced mass spectrometry techniques. This combination provides the necessary selectivity to separate the numerous PCDF congeners and the sensitivity to detect them at environmentally relevant concentrations.

For decades, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) has been the gold standard for the analysis of dioxins and furans, including this compound. eurofinsus.comthermofisher.com Regulatory methods, such as U.S. EPA Methods 1613B and 8290A, mandate the use of HRGC/HRMS for definitive congener identification and quantification. eurofinsus.comresearchgate.net

The high resolving power of the mass spectrometer (typically >9000) is essential to differentiate target analytes from co-eluting matrix interferences that have the same nominal mass. epa.gov The gas chromatograph, equipped with specific capillary columns (e.g., DB-5ms), separates the various PCDF isomers based on their boiling points and polarity. researchgate.net However, even with high-efficiency columns, co-elution of some isomers can occur, making isomer-specific quantification challenging. researchgate.netnih.gov The system's sensitivity allows for the establishment of low Estimated Detection Limits (EDL), which is the minimum concentration needed to produce a signal-to-noise ratio of 2.5. eurofinsus.com

Key Features of HRGC/HRMS Analysis:

| Feature | Description |

| Instrumentation | High-resolution gas chromatograph with a high-resolution mass spectrometer (e.g., Thermo Scientific DFS). eurofinsus.com |

| Regulatory Framework | Foundation of U.S. EPA Methods 1613B and 8290A. eurofinsus.comresearchgate.net |

| Mass Resolution | Typically requires a resolution of >9000 to ensure selectivity against matrix interferences. epa.gov |

| Ionization | Electron Ionization (EI) is standard. |

| Quantification | Isotope dilution using ¹³C-labeled internal standards. eurofinsus.com |

In recent years, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) has emerged as a powerful and viable alternative to HRGC/HRMS. waters.comisotope.com This technique has gained regulatory acceptance, with the European Union approving its use for the confirmatory analysis of dioxins and furans in food and feed. isotope.com The U.S. EPA has also given interim approval for methodologies using GC-MS/MS. waters.com

GC-MS/MS offers comparable or even superior sensitivity and selectivity to HRGC/HRMS. waters.com By monitoring specific precursor-to-product ion transitions, the tandem mass spectrometer effectively filters out background noise and matrix interferences, allowing for reliable quantification at very low levels. thermofisher.comadvancechemjournal.com The development of new analytical standards specifically designed for GC-MS/MS methods has further enhanced its robustness, offering a wider dynamic calibration range suitable for various matrices. isotope.com The use of an atmospheric pressure gas chromatography (APGC) source can further improve sensitivity through softer ionization. waters.com

Sample Preparation and Extraction Protocols for Diverse Matrices

The analysis of this compound from environmental samples requires rigorous and multi-step sample preparation to isolate the target analytes from complex matrices such as soil, sediment, fly ash, and biological tissues. thermofisher.comresearchgate.netfms-inc.com The primary goal is to quantitatively extract the PCDFs and remove interfering compounds that could compromise the analysis.

The process typically begins with spiking the sample with a suite of ¹³C-labeled internal standards to monitor procedural recovery. researchgate.netadvancechemjournal.com This is followed by extraction, commonly using techniques like:

Soxhlet extraction: A classic method using organic solvents like a hexane/acetone mixture. advancechemjournal.com

Accelerated Solvent Extraction (ASE): An automated technique using solvents at elevated temperatures and pressures, which reduces solvent consumption and extraction time. thermofisher.comfms-inc.com

Following extraction, the crude extract undergoes an intensive cleanup procedure. This is crucial for removing lipids and other co-extracted materials. Common cleanup steps involve multi-layer silica (B1680970) gel columns impregnated with sulfuric acid and potassium hydroxide (B78521), as well as alumina (B75360) and carbon chromatography. researchgate.netadvancechemjournal.comfms-inc.com These columns separate the PCDFs from other contaminants like polychlorinated biphenyls (PCBs). fms-inc.com Automated cleanup systems are often employed to improve efficiency and reproducibility. researchgate.netfms-inc.com

Isomer-Specific Analysis and Quantification Strategies

There are 135 PCDF congeners, and distinguishing this compound from other hexachlorodibenzofuran (HxCDF) isomers is a significant analytical challenge. nih.govnih.gov While mass spectrometry can identify the homolog group (e.g., HxCDF), it generally cannot differentiate between isomers, as they have the same exact mass. nih.gov Therefore, separation relies almost entirely on gas chromatography.

The development of specialized capillary GC columns, such as those with Silphenylene Silicone co-polymer (Si-Arylene) stationary phases, has improved the separation of many critical PCDF isomers. researchgate.net However, complete baseline separation of all 17 toxic 2,3,7,8-substituted congeners on a single column is not always feasible. researchgate.net For instance, the VF-Xms GC column shows improved performance but may still have partial co-elution between certain HxCDF pairs like 1,2,3,7,8,9-HxCDF and 1,2,3,4,8,9-HxCDF. researchgate.net

Quantification is achieved using the isotope dilution method. thermofisher.com By adding known amounts of ¹³C-labeled analogues of the target compounds at the beginning of the sample preparation, their recovery can be precisely measured. researchgate.net The concentration of the native (unlabeled) 1,2,3,6,7,9-HxCDF is then calculated relative to the recovery of its corresponding labeled standard.

Quality Assurance and Quality Control in Environmental Analysis

Rigorous Quality Assurance/Quality Control (QA/QC) protocols are essential for generating legally defensible and scientifically valid data for this compound. These procedures are embedded in regulatory methods like EPA 1613B and are designed to monitor and document every stage of the analytical process. researchgate.net

Key QA/QC elements include:

Method Blanks: A clean matrix sample processed alongside real samples to check for laboratory contamination. researchgate.net

Laboratory Control Samples (LCS): A clean matrix spiked with known amounts of target analytes to assess the accuracy and performance of the method. eurofinsus.com

Isotopically Labeled Standards: The use of ¹³C-labeled internal, cleanup, and recovery standards is fundamental. eurofinsus.comisotope.com EPA Method 1613B specifies acceptance limits for the recovery of these standards (e.g., 40% to 130% for tetra- to hexachlorinated congeners). researchgate.net

Calibration: Multi-point calibration curves are generated to establish the instrument's response over a range of concentrations. isotope.com

Remediation Strategies for Hexachlorodibenzofuran Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms to degrade or sequester contaminants. For chlorinated compounds like 1,2,3,6,7,9-HxCDF, these approaches are of significant interest due to their potential for cost-effectiveness and in-situ application.

Microbial degradation involves the use of microorganisms to break down complex, toxic substances into simpler, less harmful ones. For highly chlorinated compounds such as HxCDFs, this often occurs under anaerobic conditions through a process known as reductive dechlorination. In this process, the chlorinated contaminant serves as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms.

Research on the broader category of PCDFs has identified certain bacterial strains capable of degrading these compounds, although often at slow rates. For instance, some bacteria have been shown to degrade dibenzofuran (B1670420), the parent compound of PCDFs. nih.gov However, the presence of multiple chlorine atoms, as in 1,2,3,6,7,9-HxCDF, significantly increases the compound's stability and resistance to microbial attack.

Table 1: Microbial Degradation of Polychlorinated Dibenzofurans

| Degradation Mechanism | Required Conditions | Potential Microbial Genera | Applicability to 1,2,3,6,7,9-HxCDF |

|---|---|---|---|

| Reductive Dechlorination | Anaerobic | Dehalococcoides, Dehalobacter | Theoretical, but specific data is not available. Expected to be slow due to high chlorination. |

Phytoremediation is an environmental remediation technique that utilizes plants to extract, contain, or degrade contaminants in soil, sediment, and water. The potential for phytoremediation of 1,2,3,6,7,9-HxCDF has not been specifically studied. However, research on other persistent organic pollutants, including some PCDF congeners, provides a conceptual basis for its potential application.

The mechanisms of phytoremediation that could be relevant to 1,2,3,6,7,9-HxCDF include:

Phytoextraction: The uptake of the contaminant from the soil by plant roots and its translocation and accumulation in the shoots.

Phytodegradation: The breakdown of the contaminant within the plant tissues by metabolic processes.

Rhizodegradation: The degradation of the contaminant in the soil of the root zone (rhizosphere) by microbial activity that is stimulated by the presence of the plant roots.

The effectiveness of phytoremediation for 1,2,3,6,7,9-HxCDF would depend on several factors, including the plant species, soil type, and the bioavailability of the contaminant. Highly chlorinated and hydrophobic compounds like HxCDFs tend to bind strongly to soil organic matter, which can limit their uptake by plants. While some plant species, such as certain grasses and cucurbits, have shown an ability to take up and translocate other PCDFs, the potential for effective remediation of 1,2,3,6,7,9-HxCDF remains a subject for future research.

Physical and Chemical Treatment Technologies

Physical and chemical treatment methods for the remediation of PCDF-contaminated sites are generally more established than biological approaches and often provide more rapid and predictable outcomes.

Thermal treatment methods are among the most effective for the destruction of persistent organic pollutants like 1,2,3,6,7,9-HxCDF. These technologies use high temperatures to either destroy the contaminants or separate them from the contaminated medium.

Incineration: This process involves the combustion of contaminated soils or other materials at high temperatures (typically >850°C) to completely destroy the PCDF molecules. While effective, it is an expensive and energy-intensive process that can lead to the formation of other hazardous byproducts if not properly controlled.

Thermal Desorption: This is a physical separation process where contaminated soil is heated to a temperature sufficient to volatilize the contaminants (typically 300-550°C), but not high enough to destroy them. The volatilized contaminants are then collected and treated in a separate unit, often by incineration or another destruction technology. Thermal desorption is a proven technology for treating soils contaminated with a range of organic compounds, including PCDFs. While specific operational data for 1,2,3,6,7,9-HxCDF is not detailed in the literature, the physical properties of HxCDFs are such that they are amenable to this technology.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com These processes are considered a promising technology for the destruction of persistent organic pollutants like PCDFs. nih.gov

Conceptually, AOPs could be applied to the degradation of 1,2,3,6,7,9-HxCDF. The hydroxyl radical is a powerful and non-selective oxidizing agent that can attack the aromatic structure of the dibenzofuran molecule, leading to its fragmentation and eventual mineralization into carbon dioxide, water, and inorganic halides. wikipedia.org

Common AOPs include:

Ozone/UV

H₂O₂/UV

Fenton's reagent (H₂O₂ and an iron catalyst)

Photocatalysis (e.g., TiO₂/UV)

The application of AOPs to PCDFs is still largely in the research and development phase. nih.govepa.gov While studies have shown that AOPs can effectively degrade some PCDF congeners in laboratory settings, the successful application to real-world contaminated sites requires overcoming challenges such as the complexity of the environmental matrix and the potential for the formation of toxic byproducts. nih.gov There is currently a lack of studies specifically investigating the degradation of 1,2,3,6,7,9-HxCDF using AOPs.

Table 2: Conceptual Applicability of AOPs to 1,2,3,6,7,9-HxCDF

| AOP Method | Principle | Potential Advantages | Research Status for 1,2,3,6,7,9-HxCDF |

|---|---|---|---|

| O₃/UV | Generation of •OH from ozone and UV light | Effective for a broad range of organics | Conceptual; no specific data available |

| H₂O₂/UV | Generation of •OH from hydrogen peroxide and UV light | No sludge formation | Conceptual; no specific data available |

| Fenton's Reagent | Generation of •OH from H₂O₂ and Fe²⁺ | Can be cost-effective | Conceptual; no specific data available |

Natural Attenuation Processes in Contaminated Environments

Natural attenuation refers to the combination of natural processes that, without human intervention, act to reduce the mass, toxicity, mobility, volume, or concentration of contaminants in soil and groundwater. itrcweb.orgresearchgate.net These processes include biodegradation, dispersion, dilution, sorption, and volatilization. itrcweb.org

For a persistent and hydrophobic compound like 1,2,3,6,7,9-HxCDF, natural attenuation is expected to be a very slow process. The primary mechanisms that would contribute to its natural attenuation are:

Sorption: Due to its high hydrophobicity, 1,2,3,6,7,9-HxCDF will strongly sorb to organic matter in soil and sediment. This process reduces its mobility and bioavailability, but does not degrade the compound.

Biodegradation: As discussed in section 7.1.1, microbial degradation of highly chlorinated dibenzofurans is extremely slow.

Volatilization: While some volatilization from surface soils may occur, it is generally considered a minor transport pathway for HxCDFs.

Photolysis: The breakdown of the compound by sunlight. This process is only relevant at the very surface of contaminated soils or in surface waters.

Given the high persistence and low degradability of 1,2,3,6,7,9-HxCDF, monitored natural attenuation, where the migration and concentration of the contaminant are tracked over time, is unlikely to be a sufficient sole remedy for contaminated sites. epa.gov It may, however, be considered as part of a broader remediation strategy in combination with active treatment methods. itrcweb.org

Integrated Remediation Frameworks and Sustainable Practices

The remediation of sites contaminated with persistent organic pollutants (POPs) like 1,2,3,6,7,9-Hexachlorodibenzofuran (1,2,3,6,7,9-HxCDF) presents significant challenges due to the compound's chemical stability and low bioavailability. Consequently, a single remediation technology is often insufficient to achieve cleanup goals. This has led to the development of integrated remediation frameworks that combine multiple technologies in a sequential or simultaneous manner to enhance efficiency and cost-effectiveness. Sustainable practices are a cornerstone of these modern frameworks, aiming to minimize the environmental footprint of the remediation activities themselves.

Conceptual Framework: A Multi-faceted Approach

A comprehensive framework for remediating sites contaminated with compounds like 1,2,3,6,7,9-HxCDF often follows a model of "contamination source control—process blocking—in situ remediation". mdpi.comresearchgate.net This approach systematically addresses the contamination at different spatial and temporal scales.

Source Control: This initial and critical phase focuses on the primary area of contamination, or the "source zone." The goal is to remove or treat the most concentrated contaminants to prevent further migration. For HxCDF-contaminated soils, this could involve excavation of highly contaminated "hot spots" followed by ex-situ treatment.

Process Blocking: This step involves creating barriers to prevent the spread of contaminants from the source zone to the wider environment. mdpi.comresearchgate.net This is particularly important for preventing the contamination of groundwater. Technologies like slurry walls or permeable reactive barriers can be installed downgradient of the source zone.

In Situ Remediation: This phase targets the less concentrated, more dispersed contamination in the "plume." In situ technologies are applied directly to the contaminated soil or groundwater without excavation. researchgate.net For a compound like 1,2,3,6,7,9-HxCDF, this could involve bioremediation or chemical reduction techniques.

The selection of specific technologies within this framework is a complex process that depends on site-specific factors such as the concentration and distribution of the contaminant, soil type, hydrogeology, and the desired cleanup levels. mdpi.com

Integration of Remediation Technologies: Research Findings

The integration of different remediation technologies has shown promise in treating persistent organic pollutants, including polychlorinated dibenzofurans (PCDFs). The combination of physical, chemical, and biological methods can lead to more thorough and efficient cleanup.

One of the most explored integrated approaches involves the use of thermal desorption as a primary treatment, followed by a secondary polishing step. Thermal desorption effectively removes a wide range of organic contaminants from soil by heating it to volatilize the pollutants. crccare.com However, this process generates a contaminated off-gas that requires further treatment. researchgate.net

Research has shown that combining thermal desorption with other methods can be highly effective. For instance, a study on the remediation of Polychlorinated Biphenyl (PCB) contaminated soil, which often contains PCDF impurities, investigated the combination of thermal desorption with a mechanochemical method. The results demonstrated a removal efficiency of 99.95% after grinding and subsequent heating. researchgate.net Another study showed that the addition of calcium hydroxide (B78521) during thermal desorption enhanced the removal of PCBs and reduced the toxicity of the remaining soil. researchgate.net

Thermally enhanced bioremediation is another innovative integrated approach. By moderately increasing the soil temperature, the bioavailability of hydrophobic contaminants like HxCDFs can be increased, making them more accessible to degrading microorganisms. researchgate.net Studies on hydrocarbon-contaminated soils have shown that coupling heating with the addition of nutrients and specific microbial strains can significantly increase degradation rates. researchgate.net

The table below presents a summary of research findings on the performance of integrated remediation technologies on PCDF-contaminated materials. It is important to note that these studies focus on the broader class of PCDFs or related compounds like PCBs, as specific data for 1,2,3,6,7,9-HxCDF is limited.

| Integrated Technologies | Contaminant | Matrix | Key Findings | Removal/Destruction Efficiency | Reference |

|---|---|---|---|---|---|

| Thermal Desorption + Mechanochemical Grinding | PCBs | Soil | Sequential treatment significantly enhanced removal. | 99.95% removal of PCBs | researchgate.net |

| Thermal Desorption + Calcium Hydroxide | PCBs | Soil | Addition of Ca(OH)2 improved removal efficiency and reduced toxicity. | 94% removal of PCBs | researchgate.net |

| Thermally Enhanced Bioremediation (Heating + Biostimulation/Bioaugmentation) | Hexadecane (a model for hydrophobic pollutants) | Soil | Coupling high temperature with nutrient and microbial amendments resulted in high removal. | 90% removal of hexadecane | researchgate.net |

| Thermal Desorption with Copper Dichloride | PCBs, PCDDs/PCDFs | Soil | CuCl2 enhanced PCB removal and destruction but catalyzed PCDF formation at lower temperatures. | 98.1% removal and 93.9% destruction of PCBs at 600°C | nih.gov |

Sustainable Practices in Remediation

Sustainable remediation aims to achieve cleanup goals while optimizing the environmental, social, and economic benefits of the remedial action. epa.gov This involves a holistic assessment of the entire remediation process, from the selection of technologies to their implementation and long-term monitoring.

Key principles of sustainable remediation include:

Minimizing Energy Consumption and Greenhouse Gas Emissions: Some remediation technologies, particularly thermal treatments, can be energy-intensive. researchgate.net Sustainable frameworks prioritize technologies with lower energy demands or advocate for the use of renewable energy sources to power remediation systems.

Reducing Secondary Environmental Impacts: Remediation activities can themselves generate waste and emissions. For example, the off-gas from thermal desorption must be treated to prevent the release of pollutants into the atmosphere. researchgate.net Sustainable practices focus on minimizing these secondary impacts.

Conserving Natural Resources: This includes minimizing the use of clean water and other resources during the remediation process.

Promoting Ecological Restoration: The goal of remediation is not just to remove contaminants but to restore the ecological function of the site. This can involve the use of phytoremediation, where plants are used to extract or degrade contaminants, as part of an integrated approach. nih.gov

Socio-economic Considerations: Sustainable remediation also takes into account the impact on the local community, including economic benefits and the protection of public health. researchgate.net

Environmental Policy, Regulatory Frameworks, and International Governance

International Conventions and Protocols

Two key international agreements govern the management and transboundary movement of 1,2,3,6,7,9-Hexachlorodibenzofuran and other persistent organic pollutants (POPs).

The Stockholm Convention is a global treaty to protect human health and the environment from POPs. undp.org Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs), including hexachlorodibenzofurans, are listed in Annex C of the convention as unintentionally produced by-products. pops.int This listing obligates parties to the convention to take measures to reduce and, where feasible, ultimately eliminate the unintentional release of these substances. pops.int

The convention requires parties to develop national action plans and promote the use of best available techniques (BAT) and best environmental practices (BEP) for new and existing sources of PCDD/PCDFs. Key source categories identified in the convention include waste incinerators, cement kilns, and various industrial processes. epa.gov

The Basel Convention regulates the transboundary movement of hazardous wastes and their disposal. Wastes containing PCDFs, such as this compound, are classified as hazardous under the convention if they exhibit hazardous characteristics as defined in Annex III . basel.int These characteristics include toxicity (H11: Toxic (Delayed or chronic)) and ecotoxicity (H12: Ecotoxic). basel.int

The convention requires that the generation of hazardous wastes be minimized and that they be managed in an environmentally sound manner. basel.int Any transboundary movement of such wastes requires the prior informed consent of the importing and transit countries.

National and Regional Regulatory Approaches for Hexachlorodibenzofurans

Different countries and regions have implemented specific regulations to control the release of hexachlorodibenzofurans.

In the European Union , Regulation (EU) 2019/1021 on persistent organic pollutants (the POPs Regulation) implements the Stockholm Convention. hqts.com This regulation prohibits or severely restricts the production, placing on the market, and use of POPs. europa.eu PCDD/PCDFs are listed in Annex III, which outlines measures to reduce their unintentional release. acquiscompliance.com The regulation also sets specific concentration limits for POPs in waste, as detailed in Annex IV. acquiscompliance.com

In the United States , the Environmental Protection Agency (EPA) regulates dioxins and furans under several statutes. The Toxic Substances Control Act (TSCA) provides the EPA with authority to require reporting, record-keeping, and testing of chemical substances, including PCDFs. ecfr.gov The Clean Air Act (CAA) establishes standards for emissions of hazardous air pollutants, including PCDD/PCDFs, from various industrial sources. epa.govepa.gov For instance, specific regulations target emissions from municipal waste combustors and other industrial facilities.

Table 1: Comparison of EU and US Regulatory Approaches for Hexachlorodibenzofurans

| Feature | European Union (Regulation (EU) 2019/1021) | United States (EPA Regulations) |

|---|---|---|

| Primary Legislation | Regulation (EU) 2019/1021 on Persistent Organic Pollutants. hqts.com | Toxic Substances Control Act (TSCA), Clean Air Act (CAA). ecfr.govepa.govepa.gov |

| Listing of PCDFs | Annex III (Unintentional Production). acquiscompliance.com | Listed as Hazardous Air Pollutants under the CAA. epa.govepa.gov Regulated under TSCA. ecfr.gov |

| Key Provisions | - Prohibition/restriction of POPs.

Emission Control Strategies and Environmental Standards

To comply with regulatory requirements, various strategies are employed to control the emission of PCDD/PCDFs from industrial sources. These strategies focus on both preventing the formation of these compounds and capturing them before they are released into the environment.

Effective control measures include:

Combustion Optimization: Ensuring complete combustion at high temperatures with sufficient oxygen and turbulence can minimize the formation of PCDD/PCDFs. aaqr.org

Activated Carbon Injection (ACI): Injecting powdered activated carbon into the flue gas stream adsorbs gaseous PCDD/PCDFs, which are then collected in downstream air pollution control devices. aaqr.orgacs.org

Fabric Filters (Baghouses): These devices are highly efficient at capturing particulate matter, including fly ash to which PCDD/PCDFs are often adsorbed. researchgate.net

Wet and Dry Scrubbers: These systems are used to remove acid gases and can also contribute to the removal of PCDD/PCDFs from flue gases. researchgate.net

Selective Catalytic Reduction (SCR): While primarily designed to reduce nitrogen oxides, SCR systems can also destroy PCDD/PCDFs.

Table 2: Common Emission Control Technologies for PCDD/PCDFs

| Control Technology | Description | Typical Application |

|---|---|---|

| Activated Carbon Injection (ACI) | Powdered activated carbon is injected into the flue gas to adsorb PCDD/PCDFs. aaqr.orgacs.org | Waste Incinerators, Industrial Boilers |

| Fabric Filters (Baghouses) | High-efficiency filters that capture particulate matter, including adsorbed PCDD/PCDFs. researchgate.net | Waste Incinerators, Cement Kilns, Metal Smelters |

| Electrostatic Precipitators (ESP) | Use an electric charge to remove fine particles from the flue gas. | Power Plants, Industrial Boilers |

| Scrubbers (Wet/Dry) | Remove acid gases and can provide some control of PCDD/PCDF emissions. researchgate.net | Various Industrial Processes |

| Selective Catalytic Reduction (SCR) | Primarily for NOx control, but can also destroy PCDD/PCDFs at specific temperatures. | Power Plants, Waste Incinerators |

Environmental standards for PCDD/PCDF emissions are typically expressed in toxic equivalents (TEQ) per cubic meter of flue gas (e.g., ng I-TEQ/Nm³). aaqr.org These standards vary by country and industrial sector.

Monitoring and Compliance Frameworks

Monitoring and compliance are critical components of the regulatory framework for POPs. The Stockholm Convention establishes a Global Monitoring Plan (GMP) to assess the effectiveness of the convention by monitoring the presence of POPs in the environment and in humans. rsc.org This involves collecting data on POP concentrations in core media such as air, human milk, and water. rsc.org

National and regional monitoring programs support these international efforts. In the EU, Regulation (EU) 2019/1021 requires member states to monitor and report on POP emissions and environmental levels. hqts.comaccuristech.com In the US, the EPA mandates monitoring and reporting from industrial facilities under various programs, including the Toxics Release Inventory (TRI).

Compliance frameworks typically involve:

Self-monitoring and reporting: Industrial facilities are often required to monitor their own emissions and report the data to regulatory authorities.

Inspections and audits: Regulatory agencies conduct inspections and audits to verify compliance with emission limits and other regulatory requirements.

Enforcement actions: In cases of non-compliance, authorities can take enforcement actions, which may include fines, penalties, and legal action. accuristech.com

Q & A

Basic Research Questions

Q. How is 1,2,3,6,7,9-Hexachlorodibenzofuran identified and quantified in environmental samples?

- Methodology : Identification relies on high-resolution gas chromatography (HRGC) paired with mass spectrometry (MS) using electron ionization (EI) or negative chemical ionization (NCI). Quantification employs isotope dilution with -labeled internal standards (e.g., 50 µg/mL in nonane or toluene solutions) to correct for matrix effects and instrument variability . Congener-specific separation is achieved using DB-5 or equivalent capillary columns optimized for chlorinated dibenzofurans.

- Key Data :

Q. What analytical methods are recommended for detecting this compound in complex matrices like soil or biological tissues?

- Methodology :

Extraction : Soxhlet extraction with toluene or accelerated solvent extraction (ASE) at 150°C for lipid-rich matrices.

Cleanup : Multi-step fractionation using silica gel, alumina, and carbon columns to remove interfering compounds (e.g., PCBs) .

Analysis : HRGC/HRMS with -labeled surrogates to validate recovery rates .

- Critical Considerations : Matrix-specific interferences (e.g., co-eluting isomers like 1,2,3,7,8,9-Hexachlorodibenzofuran) require rigorous column calibration .

Advanced Research Questions

Q. What are the mechanisms underlying the differential toxicity of this compound compared to other chlorinated dibenzofuran congeners?

- Methodology :

- In vitro assays : Luciferase-based reporter gene assays (e.g., CALUX) to measure aryl hydrocarbon receptor (AhR) activation potency .

- Structure-activity relationships (SAR) : Computational modeling of chlorine substitution patterns and steric hindrance effects on AhR binding .

- Key Findings :

- This compound exhibits lower AhR agonism than 2,3,4,7,8-PeCDF due to asymmetric chlorine distribution .

Q. How do isomer-specific interactions of this compound influence environmental fate and bioaccumulation?

- Methodology :

- Degradation studies : Half-life determination under UV light, microbial activity, and abiotic conditions (pH, temperature) .

- Bioaccumulation models : Lipid-normalized bioconcentration factors (BCFs) in aquatic organisms (e.g., zebrafish) .

- Data Contradictions :

- Discrepancies in reported BCF values (e.g., 1,200–3,500) may arise from differences in isomer purity or metabolic pathways .

Q. What experimental designs are optimal for assessing the environmental persistence of this compound?

- Methodology :

- Factorial design : Test variables like temperature (20–40°C), pH (4–9), and organic carbon content (0.5–5%) to model degradation kinetics .

- Half-life estimation : Use first-order decay models with LC-MS/MS monitoring .

- Example Data Table :

| Condition | Half-life (days) | Reference |

|---|---|---|

| Aerobic soil (25°C) | 180–250 | |

| Aquatic (pH 7) | 90–120 |

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

- Methodology :

- Meta-analysis : Standardize data using toxic equivalency factors (TEFs) relative to 2,3,7,8-TCDD .

- Quality control : Verify isomer purity (>98%) via HRGC/HRMS and cross-check against certified reference materials (e.g., NIST SRM 1944) .

- Common Pitfalls :

- Co-elution with 1,2,3,7,8,9-Hexachlorodibenzofuran in older GC methods may inflate toxicity estimates .

Methodological Guidance

Q. What quality assurance/quality control (QA/QC) protocols are critical for this compound analysis?

- Protocols :

Surrogate spikes : Add -labeled analogs before extraction to track recovery .

Blank controls : Analyze procedural blanks to detect cross-contamination .

Inter-laboratory validation : Participate in proficiency testing programs (e.g., QUASIMEME) .

Q. How can factorial design improve toxicity studies of this compound?

- Application :

- Test interactions between dose (0.1–100 µg/kg), exposure duration (acute vs. chronic), and metabolic inhibitors (e.g., CYP1A1 blockers) .

- Outcome : Identifies synergistic/antagonistic effects missed in single-variable experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.